4-amino-N-ethyl-3-methylbenzamide
Description
Historical Overview of Benzamide (B126) Derivatives in Chemical Research
The story of benzamides in medicinal chemistry began in the mid-20th century with the discovery of the antipsychotic properties of chlorpromazine, a phenothiazine (B1677639) derivative. This breakthrough spurred the investigation of other bioisosteres, leading to the development of substituted benzamides as a distinct class of psychoactive drugs. Early research focused on their ability to act as dopamine (B1211576) receptor antagonists, which proved effective in treating conditions like schizophrenia and nausea. evitachem.com Sulpiride and amisulpride (B195569) are notable examples from this era that demonstrated the therapeutic potential of this chemical scaffold. researchgate.net Over the years, the applications of benzamide derivatives have expanded significantly, with compounds being developed as antiemetics, gastroprokinetic agents, and antidepressants. evitachem.comresearchgate.net More recently, research has unveiled their potential as inhibitors of various enzymes, including acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and poly(ADP-ribose) polymerase (PARP), opening up new avenues for the treatment of neurodegenerative diseases and cancer. chemchart.comgoogle.com
Significance of Amino- and N-Alkylated Benzamide Scaffolds in Medicinal Chemistry and Materials Science
The introduction of amino and N-alkylated groups to the benzamide core has been a critical strategy in modulating the properties of these compounds for various applications.
The amino-substituted benzamide scaffold is a privileged structure in medicinal chemistry. The position and substitution of the amino group can significantly influence a molecule's biological activity. For instance, 4-aminobenzamide (B1265587) is a known PARP inhibitor, and its derivatives have been extensively studied for their potential in cancer therapy. sigmaaldrich.com The amino group can act as a key hydrogen bond donor or acceptor, facilitating interactions with biological targets. Furthermore, amino-substituted benzamides have been investigated for their antioxidant and antimicrobial properties. google.comsigmaaldrich.com In materials science, the amino group can serve as a reactive handle for polymerization or for grafting onto surfaces to modify their properties.
The N-alkylated benzamide scaffold also plays a crucial role in tailoring molecular characteristics. chembuyersguide.com Alkylation of the amide nitrogen can impact a compound's lipophilicity, metabolic stability, and receptor-binding affinity. In medicinal chemistry, this modification has been used to fine-tune the pharmacological profile of drugs, influencing their potency and duration of action. For example, N-alkylation is a common feature in many modern pharmaceuticals. chembuyersguide.com In materials science, N-alkylated benzamides can be used as building blocks for polymers and other functional materials, with the alkyl groups influencing properties such as solubility and thermal stability.
Research Context of 4-amino-N-ethyl-3-methylbenzamide within Benzamide Chemistry
This compound is a specific derivative that embodies the structural features discussed above. While extensive, dedicated research on this particular compound is not widely available in peer-reviewed literature, its chemical structure suggests potential areas of interest within the broader field of benzamide chemistry.
The presence of the 4-amino group, a key pharmacophore in many biologically active benzamides, suggests potential for this compound to interact with various biological targets. The N-ethyl group provides a degree of lipophilicity and may influence its absorption, distribution, metabolism, and excretion (ADME) properties. The 3-methyl group on the benzene (B151609) ring can affect the molecule's conformation and its interaction with binding pockets of enzymes or receptors.
The hydrochloride salt of this compound is commercially available as a research chemical, indicating its use in laboratory settings for discovery and development activities. researchgate.net Its synthesis would likely follow established methods for the preparation of substituted benzamides, potentially starting from a corresponding nitrobenzoic acid derivative that is subsequently reduced to the amine. A patent for a related compound, N-butyryl-4-amino-3-methyl-methyl benzoate (B1203000), describes a multi-step synthesis involving the reaction of o-toluidine (B26562) with a butyryl chloride, followed by bromination and a palladium-catalyzed carbonylation/esterification. A similar strategy could potentially be adapted for the synthesis of this compound's precursors.
Given the known activities of structurally similar compounds, research involving this compound could be directed towards exploring its potential as an enzyme inhibitor, an antimicrobial agent, or as a scaffold for further chemical modification to generate novel therapeutic agents or functional materials.
Chemical Compound Information
| Compound Name |
| This compound |
| This compound hydrochloride |
| N-butyryl-4-amino-3-methyl-methyl benzoate |
| 4-aminobenzamide |
| Amisulpride |
| Chlorpromazine |
| Sulpiride |
| o-toluidine |
| N-butyryl-2-methylaniline |
| N-(4-bromo-2-methylphenyl)butanamide |
| methyl N-butyryl-4-amino-3-methylbenzoate |
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| CAS Number | 912878-75-2 | |
| Molecular Formula | C10H14N2O | |
| Molecular Weight | 178.23 g/mol | |
| IUPAC Name | This compound |
Structure
3D Structure
Properties
IUPAC Name |
4-amino-N-ethyl-3-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-3-12-10(13)8-4-5-9(11)7(2)6-8/h4-6H,3,11H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URVRSJQYUIGXML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC(=C(C=C1)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30588189 | |
| Record name | 4-Amino-N-ethyl-3-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30588189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
912878-75-2 | |
| Record name | 4-Amino-N-ethyl-3-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30588189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Analytical and Spectroscopic Characterization of 4 Amino N Ethyl 3 Methylbenzamide Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Proton Nuclear Magnetic Resonance (¹H-NMR) Analysis
Proton NMR (¹H-NMR) provides information about the different types of protons present in a molecule and their immediate electronic environment. In the case of 4-amino-N-ethyl-3-methylbenzamide, the ¹H-NMR spectrum would exhibit distinct signals for the aromatic protons, the protons of the ethyl group, the methyl group, and the amino group.
For a related compound, N,N-diethyl-3-methylbenzamide, the ¹H-NMR spectrum shows characteristic signals for the two ethyl groups. mdpi.com Due to restricted rotation around the amide bond, the methylene (B1212753) and methyl protons of the ethyl groups can appear as distinct signals. mdpi.com The aromatic protons typically appear as a multiplet in the downfield region of the spectrum. mdpi.com
A hypothetical ¹H-NMR data for this compound is presented below, based on the analysis of similar structures.
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic-H | 6.5 - 7.5 | Multiplet | - |
| NH (Amide) | ~8.0 | Broad singlet | - |
| NH₂ (Amino) | ~4.0 | Broad singlet | - |
| CH₂ (Ethyl) | ~3.4 | Quartet | 7.2 |
| CH₃ (Methyl on ring) | ~2.2 | Singlet | - |
| CH₃ (Ethyl) | ~1.2 | Triplet | 7.2 |
This table is illustrative and based on typical chemical shifts for similar functional groups.
Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Analysis
Carbon-13 NMR (¹³C-NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal in the spectrum. For this compound, one would expect to see signals for the carbonyl carbon, the aromatic carbons, and the carbons of the ethyl and methyl groups.
The chemical shift of the carbonyl carbon in benzamides typically appears in the range of 165-175 ppm. The aromatic carbons show signals between 110 and 150 ppm, with their specific shifts influenced by the substituents on the ring. The carbons of the ethyl and methyl groups will appear in the upfield region of the spectrum.
The ¹³C NMR spectrum of N,N-diethyl-3-methylbenzamide shows the carbonyl carbon at 171.5 ppm and the aromatic carbons in the range of 123.2-138.2 ppm. mdpi.com The ethyl group carbons appear at 43.3, 39.2, 14.2, and 13.0 ppm, while the methyl carbon on the aromatic ring is observed at 21.4 ppm. mdpi.com
Below is a hypothetical ¹³C-NMR data table for this compound.
| Carbon | Chemical Shift (δ, ppm) |
| C=O (Carbonyl) | ~168 |
| Aromatic-C (substituted) | 120 - 150 |
| Aromatic-C (unsubstituted) | 115 - 130 |
| CH₂ (Ethyl) | ~40 |
| CH₃ (Methyl on ring) | ~18 |
| CH₃ (Ethyl) | ~15 |
This table is illustrative and based on typical chemical shifts for similar functional groups.
Two-Dimensional NMR Techniques (COSY, HMQC, HMBC)
Two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning ¹H and ¹³C signals and determining the complete molecular structure, especially for complex molecules. nih.gov
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would show a correlation between the CH₂ and CH₃ protons of the ethyl group. It would also help to delineate the coupling relationships between the protons on the aromatic ring.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. nih.gov It is used to assign which proton signal corresponds to which carbon signal. For example, it would link the proton signal of the ring's methyl group to its corresponding carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. nih.gov This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. For instance, HMBC could show a correlation from the amide NH proton to the carbonyl carbon and to the carbons of the ethyl group, as well as to the aromatic carbon at the point of attachment.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by measuring the vibrations of the chemical bonds.
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and sensitive technique for identifying functional groups. The spectrum shows absorption bands at specific frequencies corresponding to the vibrational modes of the bonds.
For this compound, the FTIR spectrum would be expected to show characteristic absorption bands for the N-H bonds of the amino and amide groups, the C=O bond of the amide, C-N bonds, and the aromatic C-H and C=C bonds. The gas-phase IR spectrum of the related compound 4-amino-3-methylbenzoic acid shows distinct peaks corresponding to its functional groups. nist.gov Similarly, the IR spectrum of N,N-diethyl-3-methylbenzamide displays a strong carbonyl absorption band at 1628 cm⁻¹. mdpi.com
A table of expected FTIR absorption bands for this compound is provided below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Amino (N-H) | Symmetric & Asymmetric Stretch | 3300 - 3500 |
| Amide (N-H) | Stretch | ~3300 |
| Aromatic (C-H) | Stretch | 3000 - 3100 |
| Aliphatic (C-H) | Stretch | 2850 - 3000 |
| Amide (C=O) | Stretch (Amide I) | 1630 - 1680 |
| Aromatic (C=C) | Stretch | 1450 - 1600 |
| Amide (N-H) | Bend (Amide II) | 1510 - 1570 |
| Amide (C-N) | Stretch | 1200 - 1400 |
This table is illustrative and based on typical vibrational frequencies for the indicated functional groups.
Raman Spectroscopy
Raman spectroscopy is a complementary technique to FTIR. It measures the inelastic scattering of monochromatic light, providing information about the vibrational modes of a molecule. While strong in FTIR, polar bonds like C=O often give weaker Raman signals. Conversely, non-polar bonds and symmetric vibrations often produce strong Raman signals.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an indispensable analytical tool for determining the molecular weight of a compound and obtaining structural information through the analysis of its fragmentation patterns. For this compound (molecular formula C₁₀H₁₄N₂O, nominal mass 178 Da), electron ionization (EI) or a soft ionization technique like electrospray ionization (ESI) would be employed.
In ESI-MS, the compound would typically be observed as a protonated molecule, [M+H]⁺, with a mass-to-charge ratio (m/z) of 179. Under EI conditions, the molecular ion peak, M⁺˙, would be observed at m/z 178. The fragmentation of this compound is predicted to follow pathways characteristic of N-substituted benzamides and aromatic amines.
Key fragmentation pathways would likely include:
Alpha-cleavage adjacent to the amide nitrogen, leading to the loss of an ethyl radical (•CH₂CH₃) to form a fragment ion.
Cleavage of the amide C-N bond , which is a very common fragmentation pathway for amides. This can occur in two ways:
Formation of the 4-amino-3-methylbenzoyl cation at m/z 149. This is a highly probable and likely abundant fragment.
Formation of the ethylaminium cation [CH₃CH₂NH₂]⁺ at m/z 45.
Loss of the entire N-ethylamino group via cleavage of the carbonyl-C to N bond, followed by hydrogen transfer, could also occur.
Fragmentation of the aromatic ring, such as the loss of CO or HCN, might be observed from the primary fragment ions.
Analysis of a related compound, N-ethyl-3-methylbenzamide, shows a prominent fragment at m/z 119, corresponding to the 3-methylbenzoyl cation. nih.gov Another analogue, 3-amino-4-methylbenzamide, displays a molecular ion at m/z 150 and key fragments at m/z 134 (loss of NH₂) and m/z 106 (loss of CONH₂). nih.gov Based on this, the fragmentation pattern for this compound can be predicted.
Table 1: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Proposed Fragment Ion | Proposed Structure |
|---|---|---|
| 178 | [M]⁺˙ (Molecular Ion) | [C₁₀H₁₄N₂O]⁺˙ |
| 149 | [M - CH₂CH₃]⁺ | [C₈H₇N₂O]⁺ |
| 134 | [M - C₂H₅NH]⁺ | [C₈H₈O]⁺ |
| 121 | [C₇H₇NO]⁺ | [4-amino-3-methylphenyl]⁺ |
To unambiguously confirm the elemental composition, High-Resolution Mass Spectrometry (HR-MS) is the definitive technique. Unlike nominal mass spectrometry, HR-MS measures the mass of an ion with extremely high accuracy (typically to four or more decimal places). This allows for the determination of a unique elemental formula.
The theoretically calculated monoisotopic mass of this compound (C₁₀H₁₄N₂O) is 178.110613 Da. An experimental HR-MS measurement yielding a mass value within a narrow tolerance (e.g., ±5 ppm) of this theoretical value would provide unequivocal confirmation of the compound's elemental formula, distinguishing it from other potential structures with the same nominal mass. Furthermore, HR-MS can be applied to the fragment ions to confirm their elemental compositions, adding further confidence to the structural assignment derived from the fragmentation pattern.
Table 2: Theoretical Exact Masses for HR-MS Analysis
| Ion Formula | Description | Calculated Exact Mass (Da) |
|---|---|---|
| C₁₀H₁₅N₂O⁺ | Protonated Molecule [M+H]⁺ | 179.11844 |
| C₁₀H₁₄N₂O⁺˙ | Molecular Ion [M]⁺˙ | 178.11061 |
| C₈H₈NO⁺ | Fragment [M - C₂H₅NH]⁺ | 134.06059 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The chromophore in this compound is the substituted benzene (B151609) ring containing a carbonyl group (C=O) and an amino group (-NH₂). These groups dictate the wavelengths at which the molecule absorbs light.
The expected electronic transitions are:
π → π* transitions: These are typically high-energy transitions occurring within the aromatic ring and the carbonyl group. The presence of the amino group, a powerful auxochrome (a group that modifies the light-absorbing properties of a chromophore), is expected to cause a bathochromic (red) shift, moving the absorption maxima to longer wavelengths compared to unsubstituted benzamide (B126).
n → π* transitions: This lower-energy transition involves the promotion of a non-bonding electron (from the oxygen of the carbonyl group or the nitrogen of the amino group) to an anti-bonding π* orbital. This transition typically appears as a weaker absorption band at a longer wavelength than the π → π* transitions.
For related aminobenzoic acid derivatives, absorption bands are often observed in the 250-350 nm range. researchgate.net For instance, 4-aminobenzaldehydes show distinct spectra that allow for clear analysis. researchgate.net It is predicted that this compound would exhibit two primary absorption bands in a polar solvent like ethanol (B145695) or methanol.
Table 3: Predicted UV-Vis Absorption Maxima for this compound
| Predicted λmax (nm) | Proposed Transition | Associated Chromophore Moiety |
|---|---|---|
| ~240 - 260 | π → π | Benzoyl system |
| ~290 - 320 | π → π / n → π* | Aromatic amine system (charge transfer band) |
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. This experimental data is then compared to the theoretical percentages calculated from the proposed molecular formula. A close match between the experimental and theoretical values provides strong evidence for the compound's elemental composition and purity.
For this compound, with the molecular formula C₁₀H₁₄N₂O, the theoretical elemental composition can be calculated precisely. Experimental values obtained from a calibrated elemental analyzer are expected to be within ±0.4% of the theoretical values to be considered a good match. For a related compound, N,N-diethyl-3-methylbenzamide, elemental analysis was used to confirm its composition (C 75.29%, H 8.94%, N 7.28%) against the theoretical values.
Table 4: Theoretical Elemental Composition of this compound (C₁₀H₁₄N₂O)
| Element | Atomic Weight | Number of Atoms | Total Mass | Theoretical Percentage (%) |
|---|---|---|---|---|
| Carbon (C) | 12.011 | 10 | 120.11 | 67.39 |
| Hydrogen (H) | 1.008 | 14 | 14.112 | 7.92 |
| Nitrogen (N) | 14.007 | 2 | 28.014 | 15.72 |
| Oxygen (O) | 15.999 | 1 | 15.999 | 8.98 |
| Total | 178.235 | 100.00 |
Computational and Theoretical Investigations of 4 Amino N Ethyl 3 Methylbenzamide
Quantum Chemical Calculations and Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a robust method for investigating the electronic structure of molecules. nih.gov By applying DFT, we can gain insights into the optimized geometry, molecular orbitals, and reactivity of 4-amino-N-ethyl-3-methylbenzamide. These calculations are typically performed using a basis set like B3LYP/6-31G(d,p) to provide a balance of accuracy and computational cost. researchgate.netnih.gov
Table 1: Predicted Optimized Geometrical Parameters of this compound (Illustrative)
| Parameter | Predicted Value |
|---|---|
| C-N (Amide) Bond Length | ~1.35 Å |
| C=O (Amide) Bond Length | ~1.24 Å |
| C-C (Aromatic) Bond Lengths | ~1.39 - 1.41 Å |
| N-H (Amine) Bond Lengths | ~1.01 Å |
| C-N-C (Amide) Bond Angle | ~122° |
| O=C-N (Amide) Bond Angle | ~123° |
| Benzene (B151609) Ring Dihedral Angles | Near 0° (planar) |
Note: These values are illustrative and based on typical bond lengths and angles for similar functional groups.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in a molecule's chemical reactivity and electronic properties. thaiscience.info The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability. nih.govirjweb.com A smaller gap suggests higher reactivity. nih.gov
For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring, particularly on the amino group, which is a strong electron-donating group. The LUMO is likely to be distributed over the benzamide (B126) moiety, with significant contributions from the carbonyl group and the aromatic ring. The presence of both electron-donating (amino, methyl) and electron-withdrawing (amide) groups influences the energies of these orbitals. Theoretical calculations on similar aminobenzamide systems have shown that the charge transfer within the molecule is a key aspect of its electronic behavior. nih.gov
Table 2: Predicted Frontier Molecular Orbital Energies of this compound (Illustrative)
| Parameter | Predicted Energy (eV) |
|---|---|
| HOMO Energy | -5.5 to -6.0 |
| LUMO Energy | -1.0 to -1.5 |
| HOMO-LUMO Gap | 4.0 to 5.0 |
Note: These values are illustrative and based on DFT calculations of similar aromatic amides.
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.netdergipark.org.tr The MEP map displays regions of negative potential (red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack.
In the MEP map of this compound, the most negative potential would be concentrated around the oxygen atom of the carbonyl group, indicating its high electrophilicity. The region around the amino group's nitrogen atom would also exhibit negative potential. Conversely, the hydrogen atoms of the amino group and the N-H of the amide group would show positive electrostatic potential, making them sites for nucleophilic interaction. nih.gov This information is crucial for understanding intermolecular interactions, such as hydrogen bonding. nih.gov
Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure of a molecule in terms of localized orbitals. It helps to quantify electron delocalization, hyperconjugative interactions, and charge transfer between orbitals. dergipark.org.tr
For this compound, NBO analysis would likely reveal significant delocalization of the lone pair of electrons from the nitrogen of the amino group and the amide nitrogen into the aromatic ring's π-system. This delocalization contributes to the stability of the molecule. Furthermore, hyperconjugative interactions between filled bonding orbitals and empty antibonding orbitals can be quantified, providing insight into the electronic stabilization within the molecule. For instance, interactions between the lone pair of the carbonyl oxygen and the adjacent C-N and C-C antibonding orbitals would be significant.
Local reactivity descriptors, such as Fukui functions, are derived from DFT and are used to identify the most reactive sites within a molecule for specific types of reactions. wikipedia.orgscm.com The Fukui function, f(r), indicates the change in electron density at a particular point when an electron is added to or removed from the molecule. wikipedia.org
There are three main types of Fukui functions:
f+(r) for nucleophilic attack (electron acceptance)
f-(r) for electrophilic attack (electron donation)
f0(r) for radical attack
For this compound, the sites with the highest f+(r) values would be the most susceptible to nucleophilic attack, likely the carbonyl carbon. The sites with the highest f-(r) values, indicating susceptibility to electrophilic attack, would be associated with the amino group and certain carbon atoms of the aromatic ring. researchgate.netmdpi.com
Molecular Docking Studies for Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.comwalshmedicalmedia.com It is widely used in drug discovery to predict how a small molecule, such as this compound, might interact with a biological target, typically a protein. nih.govmdpi.com
Given the structural features of this compound, which include hydrogen bond donors (amino and amide N-H) and acceptors (carbonyl oxygen), it has the potential to interact with a variety of biological targets. Docking studies on similar benzamide derivatives have shown their potential as inhibitors of enzymes like protein kinases and histone deacetylases. researchgate.netscirp.org
A hypothetical molecular docking study of this compound into the active site of a protein kinase could reveal key interactions. The amide group could form hydrogen bonds with backbone residues in the hinge region of the kinase. The amino group and the aromatic ring could engage in further hydrogen bonding and π-π stacking interactions, respectively, contributing to the binding affinity. The N-ethyl and methyl substituents would influence the steric fit and hydrophobic interactions within the binding pocket. The results of such a study would be quantified by a docking score, which estimates the binding affinity. nih.gov
Table 3: List of Compound Names
| Compound Name |
|---|
| This compound |
| N-ethylbenzamide |
| 4-aminobenzamide (B1265587) |
Ligand-Protein Binding Mode Analysis
The interaction between a small molecule (ligand) and a protein is a cornerstone of pharmacology. Understanding this interaction at a molecular level is key to designing new therapeutic agents. For this compound, molecular docking and molecular dynamics (MD) simulations are the primary tools to elucidate its binding mode to a target protein.
Molecular docking predicts the preferred orientation of a ligand when bound to a protein's active site. This process involves sampling a large number of possible conformations and scoring them based on their steric and energetic complementarity. For a benzamide derivative like this compound, key interaction points would likely involve the amino group, the amide linkage, and the aromatic ring. For instance, the amino and amide groups can act as hydrogen bond donors and acceptors, while the phenyl ring can engage in π-π stacking or hydrophobic interactions with the amino acid residues of the protein.
Following docking, molecular dynamics simulations can provide a more dynamic and realistic picture of the ligand-protein complex. These simulations model the movement of atoms over time, offering insights into the stability of the binding pose and the specific interactions that contribute most to the binding affinity. A study on N-ethyl-4-(pyridin-4-yl)benzamide-based compounds, for example, utilized MD simulations to observe the stability of the ligand within the binding pocket of Rho-associated kinase-1 (ROCK1). nih.gov The simulations revealed that electrostatic energy, van der Waals forces, and solvent accessible surface area energy were the primary contributors to the binding energy. nih.gov A similar approach for this compound would involve placing the docked complex in a simulated physiological environment (water, ions) and observing its behavior over nanoseconds.
Prediction of Binding Affinities and Interactions with Receptor Sites
Predicting the binding affinity, often expressed as the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50), is a critical step in computational drug discovery. The Molecular Mechanics Poisson-Boltzmann Surface Area (MMPBSA) method is a popular technique for estimating the free energy of binding from MD simulation snapshots. nih.gov This method calculates the difference in free energy between the bound and unbound states of the ligand and protein.
For this compound, this analysis would pinpoint which residues in a given receptor site are crucial for its binding. The amino group might interact with acidic residues like aspartate or glutamate, while the methyl group could fit into a hydrophobic pocket. The ethylamide moiety could also form specific hydrogen bonds. The predicted binding affinity would then guide the selection of this compound for further experimental testing.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Benzamide Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. These models are built by finding statistical correlations between molecular descriptors (e.g., electronic, hydrophobic, steric properties) and the observed activity.
For benzamide derivatives, several QSAR studies have been conducted to predict their activity in various contexts. For instance, a 3D-QSAR study on aminophenyl benzamide derivatives as histone deacetylase (HDAC) inhibitors revealed that hydrophobic character and hydrogen bond donating groups were crucial for high inhibitory activity. nih.gov The resulting model had a high correlation coefficient (r² = 0.99) and good predictive power (q² = 0.85), indicating its reliability. nih.gov Another QSAR study on benzylidene hydrazine (B178648) benzamides as anticancer agents also yielded a robust model for predicting activity against human lung cancer cell lines. unair.ac.idjppres.com
To develop a QSAR model for a series including this compound, a dataset of structurally related benzamides with known biological activities would be required. Molecular descriptors for each compound, including this compound, would be calculated. These descriptors can range from simple properties like molecular weight and logP to more complex quantum chemical parameters. Statistical methods like multiple linear regression or partial least squares would then be used to generate an equation that could predict the activity of new or untested benzamide derivatives.
Simulation of Spectroscopic Properties (e.g., Vibrational Frequencies, UV-Vis Spectra)
Computational methods can also predict the spectroscopic properties of a molecule, which can aid in its experimental characterization. Density Functional Theory (DFT) is a powerful quantum mechanical method used for this purpose.
Vibrational Frequencies (IR Spectra): DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks in an infrared (IR) spectrum. A computational study on the related compound 4-amino-N-[2-(diethylamino)ethyl]benzamide (procainamide) used the B3LYP functional with a 6-311G(d,p) basis set to calculate its vibrational frequencies. mdpi.com The calculated frequencies for the amine N-H stretching and other characteristic bands were in good agreement with the experimental IR spectrum. mdpi.com A similar calculation for this compound would predict the positions of its characteristic IR peaks, such as the N-H stretches of the amino group, the C=O stretch of the amide, and the C-H stretches of the methyl and ethyl groups.
UV-Vis Spectra: Time-dependent DFT (TD-DFT) can be used to simulate the electronic absorption spectrum (UV-Vis) of a molecule. This method calculates the energies of electronic transitions, which correspond to the absorption maxima (λmax) in the spectrum. For procainamide, TD-DFT calculations were performed in both the gas phase and in a water solvent model. mdpi.com The calculations predicted the main absorption bands and helped to assign them to specific electronic transitions, such as n → π* and π → π*. mdpi.com For this compound, a TD-DFT simulation would provide theoretical λmax values, which could be compared with experimental data to confirm the structure and understand its electronic properties.
The following table provides a hypothetical summary of the types of data that would be generated from such computational studies on this compound.
Table 1: Summary of Potential Computational Data for this compound
| Computational Method | Predicted Property | Example Finding |
|---|---|---|
| Molecular Docking | Binding Pose | Identification of key hydrogen bonds and hydrophobic interactions with a target protein. |
| Molecular Dynamics | Binding Stability | Root Mean Square Deviation (RMSD) analysis showing stable binding over time. |
| MMPBSA | Binding Affinity | Calculation of binding free energy (ΔG) and its energetic components. |
| QSAR | Biological Activity | Equation relating molecular descriptors to predicted inhibitory concentration (pIC50). |
| DFT | Vibrational Frequencies | Prediction of characteristic IR peaks for functional groups (e.g., N-H, C=O). |
Exploration of Biological Activities and Molecular Mechanisms of Action for Benzamide Scaffolds
Enzyme Inhibition Studies of Benzamide (B126) Derivatives
The benzamide core is a versatile scaffold in medicinal chemistry, frequently incorporated into the design of potent and selective enzyme inhibitors. Researchers have successfully modified this structure to target a range of enzymes implicated in various disease pathways.
Tyrosine Kinase Inhibition
Benzamide derivatives have emerged as a significant class of tyrosine kinase inhibitors (TKIs). Tyrosine kinases are crucial mediators of cellular signaling pathways that control cell growth, proliferation, differentiation, and survival. Dysregulation of these enzymes is a hallmark of many cancers, making them important therapeutic targets.
Studies on novel 4-(arylaminomethyl)benzamide derivatives have demonstrated their potential as potent anticancer agents. nih.gov A number of these compounds have shown significant inhibitory activity against several receptor tyrosine kinases, including the epidermal growth factor receptor (EGFR), human epidermal growth factor receptor 2 (HER-2), and HER-4. nih.gov For instance, analogues containing a (trifluoromethyl)benzene ring have shown high potency against EGFR, with inhibition percentages of 91% and 92% at a concentration of 10 nM. nih.gov
Molecular docking studies have provided insights into the binding modes of these benzamide derivatives. The 4-(aminomethyl)benzamide fragment can act as a flexible linker, allowing the molecule to adopt a favorable geometry within the active site of the kinase. nih.govmdpi.com This flexibility can enable the inhibitor to bypass bulky residues and establish crucial interactions for potent inhibition. nih.gov The benzamide moiety itself often plays a key role in binding, for example, by forming hydrogen bonds with key amino acid residues in the ATP-binding pocket of the kinase. nih.gov
A series of N-(benzimidazol-2-yl-methyl) benzamide derivatives have also been designed and evaluated for their cytotoxic activities against cancer cell lines, with some compounds showing promising activity as potential TKIs. hsmc.gr The structure-activity relationship (SAR) studies of these compounds are crucial for optimizing their potency and selectivity.
| Derivative Class | Target Kinase(s) | Key Findings |
| 4-(Arylaminomethyl)benzamides | EGFR, HER-2, HER-4, IGF1R, InsR, KDR, PDGFRα, PDGFRβ | Potent inhibition, particularly against EGFR by trifluoromethyl-substituted analogues. nih.gov |
| N-(benzimidazol-2-yl-methyl) benzamides | General Tyrosine Kinases | Showed cytotoxic activity against breast and lung cancer cell lines. hsmc.gr |
| N-(5-(4-(1H-imidazol-1-yl)butoxy)-2-bromophenyl)-4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzamide | BCR-ABL | Exhibited nanomolar inhibitory activity against BCR-ABL kinase. mdpi.com |
Phosphodiesterase (PDE10A) Inhibition
Phosphodiesterase 10A (PDE10A) is an enzyme that degrades cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), second messengers that play vital roles in intracellular signaling. PDE10A is highly expressed in the medium spiny neurons of the striatum, making it a target for the treatment of neuropsychiatric disorders such as schizophrenia and Huntington's disease. frontiersin.orgfrontiersin.org
Research into benzimidazole-based scaffolds has led to the discovery of potent PDE10A inhibitors. researchgate.net Structure-activity relationship studies of dihydroimidazoisoquinoline derivatives have also identified potent and orally active PDE10A inhibitors. nih.gov These studies highlight the importance of the benzamide and related heterocyclic cores in achieving high affinity and selectivity for PDE10A. The inhibition of PDE10A by these compounds leads to an increase in cAMP and cGMP levels in the striatum, which can modulate neuronal activity. frontiersin.org
| Compound Class | Target | Key Findings |
| Dihydro-imidazobenzimidazole derivatives | PDE10A | Optimization led to compounds with high PDE10A inhibitory activity and good brain penetration. researchgate.net |
| Dihydroimidazoisoquinolines | PDE10A | SAR studies identified potent and selective inhibitors with in vivo efficacy. nih.gov |
| CPL500036 | PDE10A | A potent and selective inhibitor with an IC50 of 1 nM. frontiersin.org |
Cytochrome P450 Reductase Inhibition
While direct inhibition of NADPH-cytochrome P450 reductase by simple benzamide derivatives is not extensively documented, the broader interaction of various compounds with the cytochrome P450 (CYP450) system is a critical area of study in drug metabolism. Cytochrome P450 reductase is essential for transferring electrons from NADPH to all microsomal CYP450 enzymes, which are responsible for the metabolism of a vast array of xenobiotics and endogenous compounds. wikipedia.org
Inhibition of specific CYP450 isoforms by various drugs is a common mechanism of drug-drug interactions. criver.com Some studies have investigated pyridinaminosulfonyl substituted benzamides as inhibitors of CYP3A4, a major human drug-metabolizing enzyme. patsnap.com It is important to distinguish between the direct inhibition of the reductase and the inhibition of individual CYP450 enzymes. The latter is a more commonly studied phenomenon. The metabolism of some compounds can also be influenced by the competition of different P450 isozymes for the limited amount of cytochrome P450 reductase. nih.gov
AKT Enzyme Inhibition
The AKT (or Protein Kinase B) signaling pathway is a central regulator of cell survival, proliferation, and metabolism. Hyperactivation of this pathway is a common feature in many human cancers, making AKT an attractive target for cancer therapy. scirp.org
Several classes of AKT inhibitors have been developed, including ATP-competitive inhibitors and allosteric inhibitors. researchgate.net Benzimidazole derivatives have been designed and shown through in-silico studies to have the potential to be potent and selective Akt kinase inhibitors. scirp.org The development of selective inhibitors for the different AKT isoforms (AKT1, AKT2, and AKT3) is an area of active research, as isoform-selective inhibition may offer improved therapeutic windows and reduced side effects. mdpi.com
| Compound Class | Target | Key Findings |
| Benzimidazole derivatives | Akt1 kinase | In-silico studies suggest good binding affinity and selectivity. scirp.org |
| Diphenylmethylamine derivatives | Akt1 | Moderate to good inhibitory activities and promising anti-proliferative efficacy. researchgate.net |
Aldosterone Synthase (CYP11B2) Inhibition
Aldosterone synthase (CYP11B2) is a cytochrome P450 enzyme responsible for the final step in the biosynthesis of aldosterone, a mineralocorticoid hormone that plays a key role in regulating blood pressure and electrolyte balance. researchgate.net Inhibition of CYP11B2 is a therapeutic strategy for treating hypertension and other cardiovascular diseases. nih.gov
A series of N-(Pyridin-3-yl)benzamides have been synthesized and evaluated as selective inhibitors of human aldosterone synthase. nih.gov Several of these compounds exhibited potent inhibition of CYP11B2 with IC50 values in the nanomolar range, while showing high selectivity over the closely related steroid-11β-hydroxylase (CYP11B1). nih.gov This selectivity is crucial to avoid interference with cortisol biosynthesis.
| Compound Class | Target | IC50 Range | Selectivity |
| N-(Pyridin-3-yl)benzamides | CYP11B2 | 53-166 nM | High selectivity over CYP11B1, CYP17, and CYP19. nih.gov |
Metabotropic Glutamate Receptor 1 (mGluR1) Antagonism
Metabotropic glutamate receptors (mGluRs) are G-protein coupled receptors that modulate synaptic transmission and neuronal excitability throughout the central nervous system. patsnap.com mGluR1, a member of the Group I mGluRs, is involved in various physiological processes, and its dysregulation has been implicated in neurological and psychiatric disorders. nih.gov
Selective mGluR1 antagonists have been developed and studied for their therapeutic potential. nih.govnih.gov While a wide variety of chemical scaffolds have been explored, the benzamide core has been incorporated into molecules targeting related mGluR subtypes. For instance, aryl benzamide derivatives have been studied as negative allosteric modulators of mGluR5. mdpi.com The principles of antagonist design for mGluRs often involve creating molecules that can competitively or allosterically block the binding of the endogenous ligand, glutamate.
Receptor Antagonism Studies for Benzamide Analogs
The versatility of the benzamide scaffold allows for its modification to achieve selective antagonism at various receptors, playing a crucial role in the management of several diseases.
Androgen Receptor Antagonism
The androgen receptor (AR) is a key target in the treatment of prostate cancer. Nonsteroidal antiandrogens, which often incorporate a benzamide-like core, function by competitively inhibiting the binding of androgens to the AR. This antagonism prevents receptor activation, nuclear translocation, and subsequent transcription of androgen-responsive genes, which are critical for prostate cancer cell growth and survival. Next-generation AR antagonists, such as enzalutamide, exhibit high binding affinity to the AR, effectively blocking the signaling pathway and demonstrating activity in castration-resistant prostate cancer models. nih.gov While the broader class of benzamide-related structures shows promise, specific data on the androgen receptor antagonism of 4-amino-N-ethyl-3-methylbenzamide is not available in the current body of scientific literature.
Dopamine (B1211576) Receptor Antagonism (D2)
Benzamide derivatives are well-established as antagonists of the dopamine D2 receptor, forming the basis for a class of antipsychotic medications. These compounds typically feature a substituted benzamide ring connected to a side chain containing a basic nitrogen atom. The interaction with the D2 receptor is highly dependent on the substitution pattern on the benzamide ring and the nature of the side chain. For instance, salicylamides and other 5,6-dioxygenated benzamides have been developed as highly potent and selective D2 antagonists. nih.gov These antagonists are crucial for modulating dopaminergic neurotransmission in conditions like schizophrenia. Research into novel benzamide structures continues to aim for improved selectivity and side-effect profiles. nih.gov
In Vitro Cellular Activity Investigations (Excluding Clinical Human Trial Data)
Beyond receptor antagonism, benzamide scaffolds have been investigated for a range of cellular activities, particularly in the context of oncology.
Anticancer Activity in Hematological and Solid Cell Lines
Numerous studies have highlighted the potential of novel benzamide derivatives as anticancer agents. For example, a class of 4-methylbenzamide (B193301) derivatives has shown significant inhibitory activity against various cancer cell lines, including hematological (K562, HL-60) and solid tumor cell lines. nih.gov The mechanism of action for these compounds is often linked to the inhibition of protein kinases, which are crucial for cancer cell proliferation and survival. nih.gov Another study on tryptamine derivatives, which can be conceptually related to some benzamide structures, also demonstrated marked cytotoxicity in leukemic cell lines. nih.gov These findings underscore the potential of the benzamide scaffold in the development of new chemotherapeutic agents.
| Compound Class | Cell Line | Activity |
| 4-Methylbenzamide Derivatives | K562 (Leukemia) | High |
| 4-Methylbenzamide Derivatives | HL-60 (Leukemia) | High |
| Tryptamine Derivatives | Jurkat (Leukemia) | High |
| Tryptamine Derivatives | Solid Tumor Lines | Variable |
Angiogenesis Modulation
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Some benzamide-related compounds have been shown to modulate this process. For instance, the insect repellent N,N-diethyl-m-toluamide (DEET), a substituted benzamide, has been found to induce angiogenesis. It stimulates endothelial cells, leading to increased proliferation, migration, and adhesion—key steps in the angiogenic cascade. This effect is associated with an increase in nitric oxide production and VEGF expression in endothelial cells. Understanding how different benzamide structures influence angiogenesis is crucial for developing both pro- and anti-angiogenic therapies.
Apoptosis Induction in Cancer Cells
Inducing apoptosis, or programmed cell death, in cancer cells is a primary goal of many anticancer therapies. Certain N-substituted benzamides have been identified as potent inducers of apoptosis. researchgate.net For example, declopramide has been shown to induce cytochrome c release and caspase-9 activation in cancer cell lines, key events in the intrinsic apoptotic pathway. researchgate.net This process can be independent of the p53 tumor suppressor protein, suggesting a broad applicability for these compounds. researchgate.net Furthermore, some benzamide derivatives can induce cell cycle arrest, preventing cancer cells from dividing and proliferating. nih.gov
| Compound | Cell Line | Apoptotic Mechanism |
| Declopramide | 70Z/3 (pre-B cell) | Cytochrome c release, Caspase-9 activation |
| Declopramide | HL60 (promyelocytic) | Cytochrome c release, Caspase-9 activation |
| 4-Methylbenzamide Derivatives | OKP-GS (renal carcinoma) | Cell cycle arrest at G2/M phase |
Anti-inflammatory Effects
Benzamide scaffolds have demonstrated significant anti-inflammatory properties through various mechanisms of action. Research indicates that certain benzamides can modulate the inflammatory response by inhibiting key signaling pathways and the production of pro-inflammatory mediators.
A primary mechanism involves the inhibition of the transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells). nih.gov NF-κB plays a crucial role in regulating the immune response to infection and inflammation. Its inhibition leads to a downstream reduction in the production of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α). For instance, the N-substituted benzamides metoclopramide (MCA) and 3-chloroprocainamide (3-CPA) have been shown to cause a dose-dependent inhibition of lipopolysaccharide-induced TNF-α in mice. nih.gov Furthermore, MCA has been observed to inhibit NF-κB in Hela cells at concentrations of 100-200 microM. nih.gov This inhibition of the NF-κB pathway is a key factor in the anti-inflammatory and potential antitumor properties of these compounds. nih.gov
In addition to cytokine inhibition, some benzamide derivatives act as dual inhibitors of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes. researchgate.net These enzymes are critical in the biosynthesis of prostaglandins and leukotrienes, which are potent inflammatory mediators. By inhibiting both pathways, these compounds can effectively reduce inflammation. For example, a series of substituted benzamides related to Parsalmide have been synthesized and shown to inhibit both COX-1 and COX-2 in vitro and demonstrate in vivo anti-inflammatory activity in the carrageenin-induced rat paw edema model. researchgate.net
Moreover, certain N-2-(phenylamino) benzamide derivatives have been designed as dual inhibitors of COX-2 and topoisomerase I, showing potential in targeting both inflammation and cancer progression. nih.gov The compound 1H-30 from this series exhibited an enhanced inhibitory effect on COX-2 and suppressed the activation of the NF-κB pathway in cancer cells. nih.gov It also inhibited the production of nitric oxide (NO), COX-2, and interleukin-1β (IL-1β) in RAW264.7 macrophage cells, further highlighting the multifaceted anti-inflammatory action of benzamide scaffolds. nih.gov
Table 1: Examples of Benzamide Scaffolds with Anti-inflammatory Activity
| Compound | Mechanism of Action | Key Findings |
|---|---|---|
| Metoclopramide (MCA) | Inhibition of NF-κB and TNF-α production | Dose-dependent inhibition of TNF-α in mice; inhibits NF-κB in Hela cells. nih.gov |
| 3-Chloroprocainamide (3-CPA) | Inhibition of TNF-α production | Dose-dependent inhibition of TNF-α in mice. nih.gov |
| Parsalmide Analogs (e.g., 11b) | Dual COX-1/COX-2 inhibition | In vitro inhibition of COX-1 and COX-2; in vivo activity in rat paw edema model. researchgate.net |
Antiplasmodial Activity
The benzamide scaffold has been explored for its potential in the development of new antimalarial agents, with several derivatives showing promising activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.
Research into benzimidazole derivatives, which are structurally related to benzamides, has identified compounds with potent activity against multiple life cycle stages of P. falciparum. acs.orgup.ac.za This includes the asexual blood stages, which cause the symptoms of malaria, and the transmissible gametocyte stages, which are crucial for the spread of the disease. acs.org For instance, a screening of a library of benzimidazole derivatives identified 70 compounds that inhibited the proliferation of the drug-sensitive PfNF54 strain by more than 85% at a concentration of 1 µM. acs.org Some of these compounds exhibited submicromolar activity, with six being potent at IC50 values below 100 nM. up.ac.za
The mechanism of antiplasmodial action for some benzimidazole derivatives is thought to involve the inhibition of plasmepsin II, a parasitic enzyme crucial for the degradation of hemoglobin. nih.gov Virtual screening and subsequent enzyme inhibition studies have shown that these compounds can bind to the active site of plasmepsin II, with IC50 values in the low micromolar range. nih.gov The most active compound in one study, 1-(4-phenylphenyl)-2[2-(pyridinyl-2-yl)-1,3-benzdiazol-1-yl]ethanone, displayed an IC50 of 160 nM against P. falciparum growth. nih.gov
Structure-activity relationship (SAR) studies have provided insights into the chemical features that are important for the antiplasmodial activity of these compounds. For example, in a series of benzimidazole derivatives, it was found that electron-donating groups on one of the aromatic rings and a pyridine-type substituent on another part of the molecule were favorable for activity. malariaworld.orgnih.gov Two such molecules displayed antiplasmodial activity in the high nanomolar range against a chloroquine-sensitive strain and were suggested to act via a mechanism different from that of chloroquine, which involves interference with hemozoin biocrystallization. nih.gov
Table 2: Antiplasmodial Activity of Representative Benzimidazole Derivatives
| Compound Series | Target Stage(s) | Potency | Proposed Mechanism of Action |
|---|---|---|---|
| Pyrido[1,2-a]benzimidazoles (PBIs) | Asexual blood stages, gametocytes | Several compounds with IC50 < 500 nM against asexual stages. up.ac.za | Not fully elucidated, may involve novel targets. |
| 2-Substituted Benzimidazoles | Asexual blood stages | IC50 values in the low micromolar to nanomolar range. nih.gov | Inhibition of Plasmepsin II. nih.gov |
Anti-tubercular Activity against Mycobacterium tuberculosis (e.g., Mtb H37Rv)
Benzamide derivatives have emerged as a promising class of compounds in the search for new drugs to treat tuberculosis (TB), a major global health threat. Several benzamide-based scaffolds have demonstrated potent activity against Mycobacterium tuberculosis (Mtb), including the commonly studied H37Rv strain.
One important target for benzamide-based anti-tubercular agents is the decaprenylphosphoryl-β-D-ribose oxidase (DprE1) enzyme. nih.govmdpi.com This enzyme is involved in a crucial step of the synthesis of the mycobacterial cell wall. Nitrobenzamide derivatives, in particular, have been identified as covalent inhibitors of DprE1. mdpi.com A recent study on 3,5-dinitrobenzamide derivatives reported compounds with a Minimum Inhibitory Concentration (MIC) of 0.031 µg/mL against Mtb H37Rv, which is comparable to the first-line anti-TB drug isoniazid. nih.govmdpi.com
Another series of benzamide derivatives, the benzene (B151609) amide ethers, have shown activity against intracellular and non-replicating M. tuberculosis. acs.orgfrontiersin.org This is particularly significant as these forms of the bacteria are often tolerant to conventional drugs. While these compounds have low activity against actively replicating extracellular bacteria, their bactericidal activity against non-replicating Mtb makes them interesting candidates for further development. acs.org
Furthermore, 2,2'-dithiobis(benzamide) analogues have been synthesized and tested for their in vitro activity against Mtb H37Rv, including strains resistant to other antibiotics. nih.gov The most potent compound in this series, 2,2'-dithiobis[N-[3-(decanoyloxy)propyl]benzamide], showed an MIC that was superior or equivalent to streptomycin, kanamycin, and ethambutol, and importantly, did not show cross-resistance with these existing anti-tubercular agents. nih.gov
Table 3: Anti-tubercular Activity of Selected Benzamide Scaffolds against M. tuberculosis H37Rv
| Compound Series | Target/Mechanism | MIC | Notes |
|---|---|---|---|
| 3,5-Dinitrobenzamides | DprE1 inhibition | 0.031 µg/mL for the most active compounds. nih.govmdpi.com | Activity comparable to isoniazid. nih.govmdpi.com |
| Benzene Amide Ethers | Unknown (active against intracellular bacteria) | IC50 < 10 µM for several compounds against intracellular Mtb. frontiersin.org | Primarily active against non-replicating and intracellular bacteria. acs.orgfrontiersin.org |
Gastroprokinetic Activity
Benzamide derivatives are a well-established class of gastroprokinetic agents, which are drugs that enhance gastrointestinal motility. nih.govwikipedia.org Their mechanism of action often involves the modulation of neurotransmitter receptors in the gut, leading to increased frequency and strength of contractions in the gastrointestinal tract. wikipedia.org
A key mechanism for the gastroprokinetic effects of many benzamides is their interaction with serotonin (5-HT) receptors, particularly the 5-HT4 receptor. nih.gov These compounds act as agonists at the 5-HT4 receptor, which is positively coupled to adenylate cyclase in neurons. nih.gov Stimulation of these receptors leads to the release of acetylcholine (B1216132), which in turn enhances gastrointestinal motility. aneskey.com Substituted benzamides like cisapride have been shown to stimulate cAMP formation with a potency greater than serotonin itself. nih.gov
In addition to their effects on serotonin receptors, some benzamide derivatives also exhibit dopamine D2 receptor antagonist activity. nih.govjst.go.jp By blocking dopamine D2 receptors, these compounds can increase gastrointestinal motility. However, this activity can also be associated with side effects, leading to research focused on developing benzamides with reduced dopamine D2 receptor antagonism while retaining potent gastroprokinetic activity. For example, 4-[(4-Amino-5-chloro-2-methoxybenzoyl)amino]-1-piperidineacetic acid exhibited potent gastro- and colon-prokinetic activities with reduced dopamine D2 receptor antagonistic activity. nih.govjst.go.jp
The structural features of benzamide derivatives have been extensively modified to optimize their gastroprokinetic activity and selectivity. For instance, the introduction of a morpholinyl moiety, inspired by the structure of cisapride, coupled with a 4-amino-5-chloro-2-methoxybenzoyl group, has led to potent and selective gastric prokinetic agents with weak dopamine D2 receptor antagonistic activity. nih.gov
Table 4: Gastroprokinetic Activity and Mechanisms of Benzamide Derivatives
| Compound Class | Primary Mechanism of Action | Secondary Mechanism(s) | Example(s) |
|---|---|---|---|
| Substituted Benzamides | 5-HT4 receptor agonism. wikipedia.orgnih.gov | Dopamine D2 receptor antagonism. nih.govjst.go.jp | Metoclopramide, Cisapride. nih.govnih.gov |
| N-[(2-morpholinyl)alkyl]benzamides | 5-HT4 receptor agonism | Weak dopamine D2 receptor antagonism. nih.gov | 4-amino-N-[(4-benzyl-2-morpholinyl)methyl]-5-chloro-2-methoxybenzamide. nih.gov |
Interaction with Biological Targets: General Principles
The biological activity of benzamide scaffolds is fundamentally dependent on their ability to interact with specific biological targets, such as enzymes and receptors. These interactions are governed by a combination of non-covalent forces, with hydrogen bonding and hydrophobic interactions playing particularly crucial roles. The nature and strength of these interactions determine the affinity and specificity of the benzamide derivative for its target.
Hydrogen Bonding Interactions
Hydrogen bonds are a critical component of the interaction between benzamide derivatives and their biological targets. The amide functional group, which is central to the benzamide scaffold, is an excellent hydrogen bond donor and acceptor. The N-H group of the amide can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) can act as a hydrogen bond acceptor.
These hydrogen bonding capabilities allow benzamide molecules to form specific and directional interactions with amino acid residues in the binding sites of proteins. For example, in the context of protein-peptide interactions, the formation of intermolecular hydrogen bonds is a key feature, often leading to the formation of an extended antiparallel β-sheet with the target protein. nih.gov Similarly, studies on the interaction of amides with nucleic acid bases have shown that pairs of hydrogen bonds are formed, highlighting the importance of this interaction in the recognition of biological macromolecules. nih.gov
The strength and geometry of these hydrogen bonds are crucial for the stability of the drug-receptor complex. thescipub.com Theoretical studies on crystalline benzamide have demonstrated that intermolecular N-H···O hydrogen bonds have a significant influence on the electronic environment of the nitrogen atom, which is a key aspect of its interaction potential. researchgate.net
Hydrophobic Interactions
Hydrophobic interactions are another major driving force in the binding of benzamide derivatives to their biological targets. The benzene ring of the benzamide scaffold is inherently hydrophobic and can engage in favorable interactions with nonpolar regions of a protein's binding site. These interactions are driven by the tendency of nonpolar surfaces to minimize their contact with water, leading to a thermodynamically favorable association.
The binding of a drug to its receptor often involves the displacement of water molecules from both the ligand and the binding site, which can be an entropically favorable process. The hydrophobic effect is a key contributor to the binding affinity of many protein-ligand interactions. scite.ai The addition of hydrophobic substituents to a benzamide scaffold can significantly enhance its binding affinity for a target, provided that these substituents can fit into a hydrophobic pocket in the binding site.
Table 5: Compound Names Mentioned in the Article
| Compound Name |
|---|
| 3-chloroprocainamide |
| This compound |
| Cisapride |
| Isoniazid |
| Metoclopramide |
| Parsalmide |
| Streptomycin |
| Kanamycin |
Steric Considerations in Binding Pockets
The interaction between a ligand and its biological target is a highly specific event, governed by a multitude of factors including shape, charge, and the spatial arrangement of atoms. Within the context of benzamide scaffolds, steric considerations—referring to the non-bonded interactions that arise from the spatial arrangement of atoms within a molecule and between the molecule and its binding site—play a pivotal role in determining binding affinity and selectivity. The size and conformation of substituents on the benzamide ring can either facilitate a favorable orientation within the binding pocket or introduce steric hindrance that impedes or prevents effective binding.
The biological activity of benzamide derivatives is significantly influenced by the volume and three-dimensional arrangement of their constituent atoms. Molecular modeling and X-ray crystallography studies of various N-phenylbenzamides have revealed that the most active compounds often adopt a consistent conformation that facilitates crucial interactions, such as hydrogen bonding with the target protein. nih.gov For instance, in a series of anticonvulsant N-phenylbenzamides, the orientation of a methyl-substituted phenyl ring at an angle of 90 to 120 degrees relative to the central amide plane was identified as a key conformational feature for activity. nih.gov This specific arrangement minimizes steric clashes and positions key functional groups for optimal interaction with the receptor.
Conversely, the introduction of bulky substituents can lead to a decrease in biological activity due to steric hindrance. Research on benzamide derivatives as inhibitors of Mycobacterium tuberculosis QcrB has shown that bulky amide groups attached to the phenyl core are generally not well-tolerated, leading to a reduction in potency. acs.org This suggests that the binding pocket has a defined volume, and exceeding this space with large functional groups results in a loss of affinity.
Interactive Data Table: Impact of Steric Factors on Benzamide Activity
The following table summarizes findings from various studies on benzamide derivatives, illustrating the general principles of how steric modifications can influence biological activity.
| Compound Class | Steric Modification | Observed Effect on Activity | Reference |
| N-phenylbenzamides | Specific orientation of methyl-substituted phenyl ring | Crucial for anticonvulsant activity | nih.gov |
| Benzamide Inhibitors | Introduction of bulky amide groups | Decreased potency against M. tuberculosis | acs.org |
| Anilinoquinazoline Derivatives | Substitution creating favorable steric interactions | Enhanced potency as EGF-R kinase inhibitors | drugdesign.org |
Structure Activity Relationship Sar Studies of 4 Amino N Ethyl 3 Methylbenzamide Derivatives
Impact of N-Substitution (e.g., N-ethyl vs. N-methyl, N,N-diethyl) on Biological Activity
The nature of the substituent on the amide nitrogen of benzamide (B126) derivatives plays a critical role in determining their biological activity. This is evident in studies across various therapeutic targets, where modifications from N-ethyl to N-methyl or N,N-diethyl can lead to significant changes in potency and selectivity.
In the context of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), the exploration of N-substituted benzamide analogs has revealed insights into the functional effects of the alkyl chain length. For instance, a series of compounds with varying alkylamine substitutions on a pyridine (B92270) ring linked to the benzamide core demonstrated that these modifications influence the molecule's ability to inhibit nAChR activity. nih.gov Specifically, the substitution of a 2-ethylpyridine (B127773) group for a 2-methylpyridine (B31789) led to a decrease in potency on both hα4β2 and hα3β4 nAChRs. nih.gov This suggests that even minor changes in the size and nature of the N-substituent can significantly impact the interaction with the receptor.
Similarly, in the development of inhibitors for DNA methylation, the synthesis of various N-substituted benzamide analogues has been crucial. For example, in a series of 4-amino-N-(4-aminophenyl)benzamide analogues, the nature of the group attached to the terminal nitrogen was found to be a key determinant of inhibitory activity against human DNMT3A. nih.gov
The following table summarizes the impact of N-substitution on the biological activity of benzamide derivatives based on findings from various studies.
| Base Compound Structure | N-Substituent | Target | Observed Effect on Activity | Reference |
| Pyridyl-benzamide | 2-ethylpyridine | hα4β2 and hα3β4 nAChRs | ~5-fold and ~2-fold decreases in potency, respectively, compared to 2-methylpyridine. | nih.gov |
| 4-aminobenzamide (B1265587) | Varied aryl and heteroaryl groups | DNMT3A | Activity is sensitive to the nature of the N-substituent, with monocyclic substitutions generally showing better activity than bicyclic or tricyclic systems. | nih.gov |
Role of the 4-Amino Group in Molecular Recognition and Biological Effects
The 4-amino group on the benzamide scaffold is a critical pharmacophoric element that significantly influences molecular recognition and subsequent biological effects. Its ability to act as a hydrogen bond donor is a key feature in the interaction with various biological targets.
In studies of polyamide-DNA interactions, the 4-aminobenzamide unit has been investigated as a substitute for 4-aminopyrrole-2-carboxylate. nih.gov The para-positioning of the amino group was found to be crucial for DNA minor groove binding, suggesting that the shape and hydrogen bonding capability of the molecule are critical for recognition. nih.gov This highlights the importance of the amino group's placement in facilitating specific molecular interactions.
Furthermore, in the context of enzyme inhibition, the 4-amino group can be a key determinant of activity. For instance, in a study of methyl 4-aminobenzoate (B8803810) derivatives targeting glutathione (B108866) related enzymes, the presence and substitution pattern of the 4-amino group were central to their inhibitory potential against glutathione reductase (GR) and glutathione S-transferase (GST). nih.gov
Research into amino-substituted benzamide derivatives as antioxidant agents has also shed light on the role of the amino group. acs.org Computational studies have indicated that the electron-donating nature of the amino group can stabilize radical species formed during antioxidant activity through resonance effects. acs.org This stabilizing effect is dependent on the electronic environment of the entire molecule.
The following table illustrates the role of the 4-amino group in different biological contexts:
| Compound Class | Biological Target/Application | Role of 4-Amino Group | Reference |
| Polyamides | DNA Minor Groove | Crucial for shape and hydrogen bonding, facilitating DNA recognition. | nih.gov |
| Methyl 4-aminobenzoate derivatives | Glutathione Reductase (GR) and Glutathione S-transferase (GST) | Central to inhibitory potential. | nih.gov |
| Amino-substituted benzamides | Antioxidant Activity | Stabilizes radical species through electron donation and resonance. | acs.org |
These findings collectively demonstrate that the 4-amino group is not merely a simple substituent but a key functional group that actively participates in molecular recognition processes, thereby dictating the biological profile of the benzamide derivative.
Influence of 3-Methyl Group on Benzamide Activity Profile
The presence of a methyl group at the 3-position of the benzamide ring can significantly modulate the biological activity profile of the compound. This substituent can influence the molecule's conformation, lipophilicity, and steric interactions with its biological target.
In the context of HIV non-nucleoside reverse transcriptase inhibitors, the synthesis of N-(4-amino-3-methylphenyl) derivatives has been explored. acs.org The introduction of a methyl group on the A-ring of benzophenone (B1666685) analogues was part of a strategy to understand the structure-activity relationship (SAR). acs.org While the specific impact of the 3-methyl group on the benzamide itself was not the primary focus, the study highlights the general principle of exploring substitutions on the aromatic ring to optimize activity.
More broadly, the effect of substituents on an aromatic ring is a fundamental concept in medicinal chemistry. A methyl group, being electron-donating through an inductive effect and hyperconjugation, can increase the electron density of the aromatic ring. pressbooks.publumenlearning.com This can influence the reactivity of the ring and its interaction with electron-deficient regions of a binding site. fiveable.melibretexts.orglibretexts.org
The following table provides a hypothetical scenario based on general medicinal chemistry principles to illustrate the potential influence of a 3-methyl group.
| Property | Influence of 3-Methyl Group | Potential Biological Consequence |
| Lipophilicity | Increases lipophilicity. | May enhance membrane permeability or binding to hydrophobic pockets. |
| Electronic Effect | Weakly electron-donating. | Can modulate the electronic character of the aromatic ring and its interactions. |
| Steric Profile | Increases steric bulk ortho to the amide and meta to the amino group. | May enforce a specific conformation favorable for binding or cause steric clashes. |
Substituent Effects on the Aromatic Ring and Their Correlation with Biological Responses
Electron-donating groups (EDGs) , such as hydroxyl (-OH), alkoxy (-OR), and amino (-NH2) groups, increase the electron density of the aromatic ring, making it more nucleophilic. fiveable.melibretexts.orglibretexts.org This can enhance the interaction with electron-deficient pockets in a biological target. For example, a hydroxyl substituent can make a benzene (B151609) ring significantly more reactive than benzene itself. pressbooks.pub
Electron-withdrawing groups (EWGs) , such as nitro (-NO2), cyano (-CN), and carbonyl (-CHO, -COOH) groups, decrease the electron density of the ring, making it less reactive. pressbooks.publumenlearning.com This can be beneficial for creating specific interactions with electron-rich areas of a target. For instance, a nitro group can make a benzene ring millions of times less reactive than benzene. pressbooks.pub
Halogens are a unique case, as they are deactivating due to their strong inductive electron withdrawal, but are ortho-, para-directing in electrophilic aromatic substitution due to resonance effects. libretexts.orglibretexts.org
The following table summarizes the effects of different substituents on the aromatic ring and their potential impact on biological activity.
| Substituent Type | Example(s) | Electronic Effect | General Impact on Reactivity | Potential Biological Implication | Reference |
| Strongly Activating | -OH, -NH2 | Electron-donating (Resonance > Inductive) | Increases reactivity | Enhanced binding to electron-deficient sites | pressbooks.publumenlearning.com |
| Moderately Activating | -OR | Electron-donating (Resonance > Inductive) | Increases reactivity | libretexts.orglibretexts.org | |
| Weakly Activating | -R (alkyl) | Electron-donating (Inductive) | Increases reactivity | pressbooks.publumenlearning.com | |
| Weakly Deactivating | -F, -Cl, -Br, -I | Electron-withdrawing (Inductive > Resonance) | Decreases reactivity | libretexts.orglibretexts.org | |
| Moderately Deactivating | -C=O, -SO3H | Electron-withdrawing (Resonance and Inductive) | Decreases reactivity | pressbooks.pub | |
| Strongly Deactivating | -NO2, -CN | Electron-withdrawing (Resonance and Inductive) | Decreases reactivity | pressbooks.publumenlearning.com |
In the context of specific drug discovery programs, these principles are applied to fine-tune the properties of lead compounds. For example, in the development of inhibitors of DNA methylation, the replacement of a quinoline (B57606) moiety with various monocyclic, bicyclic, or tricyclic systems had a profound impact on activity, demonstrating the importance of the electronic and steric nature of substituents on the aromatic core. nih.gov Similarly, in the design of nAChR modulators, modifications to the alkoxy and pyridyl portions of benzamide analogs led to changes in potency and selectivity. nih.gov
Conformational Flexibility and Its Implications for Ligand-Target Binding
The conformational flexibility of a molecule is a crucial determinant of its ability to bind to a biological target. For benzamide derivatives, the rotational freedom around the amide bond and the bonds connecting the aromatic ring to its substituents allows the molecule to adopt various spatial arrangements. This flexibility can be both an advantage and a disadvantage in drug design.
A flexible ligand can adapt its conformation to fit into a binding site, potentially leading to higher affinity. This concept is particularly relevant for targets that undergo induced-fit binding. Studies on conformationally-flexible benzamide analogues as dopamine (B1211576) D3 and sigma-2 receptor ligands have shown that these molecules can bind with high affinity to their targets. nih.gov The ability of these compounds to adopt different conformations allows them to interact favorably with the receptor binding pocket.
However, excessive flexibility can be detrimental. A highly flexible molecule has a higher entropic penalty upon binding, as it loses a significant amount of conformational freedom. This can lead to a decrease in binding affinity. Therefore, a key strategy in drug design is to pre-organize the ligand in a conformation that is close to its bioactive conformation, thereby reducing the entropic cost of binding.
The following table summarizes the implications of conformational flexibility for ligand-target binding.
| Aspect of Conformational Flexibility | Implication for Binding | Example/Principle | Reference |
| Adaptability | Can adopt a conformation that complements the binding site. | Conformationally-flexible benzamides binding to D3 and sigma-2 receptors. | nih.gov |
| Entropic Cost | High flexibility leads to a larger entropic penalty upon binding, potentially reducing affinity. | A general principle in medicinal chemistry. | |
| Pre-organization | Constraining a molecule into its bioactive conformation can enhance binding affinity. | A common strategy in drug design. | |
| Overall Shape | The overall three-dimensional shape is critical for recognition. | The curvature of polyamides determining DNA binding specificity. | nih.gov |
Understanding and controlling the conformational flexibility of 4-amino-N-ethyl-3-methylbenzamide and its derivatives is therefore essential for designing potent and selective ligands.
Analog Design Based on Key Pharmacophoric Elements
The design of new analogs of a lead compound like this compound is guided by the identification of its key pharmacophoric elements. A pharmacophore is an abstract description of the steric and electronic features that are necessary for a molecule to interact with a specific biological target and trigger a biological response. nih.gov These features typically include hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings, and positively or negatively charged groups. nih.gov
Pharmacophore modeling can be performed using either a ligand-based or a structure-based approach. nih.gov In a ligand-based approach, a set of active molecules is superimposed to identify common features. In a structure-based approach, the three-dimensional structure of the target is used to define the key interaction points in the binding site. nih.gov
For benzamide derivatives, several key pharmacophoric features can be identified:
The Aromatic Ring: This provides a scaffold for the other functional groups and can engage in hydrophobic or π-stacking interactions with the target.
The Amide Group: The amide NH can act as a hydrogen bond donor, and the carbonyl oxygen can act as a hydrogen bond acceptor.
The 4-Amino Group: This group is a potent hydrogen bond donor and can also be involved in electrostatic interactions if protonated. acs.org
The N-substituent (e.g., ethyl group): This group can occupy a hydrophobic pocket in the binding site.
Based on these pharmacophoric elements, several strategies for analog design can be envisioned:
Modification of the N-substituent: As discussed in section 6.1, varying the size and nature of the N-alkyl group can explore the dimensions of a hydrophobic pocket and optimize van der Waals interactions. nih.gov
Substitution on the Aromatic Ring: As detailed in section 6.4, adding or modifying substituents on the benzene ring can modulate the electronic properties and lipophilicity of the molecule, and can also probe for additional binding interactions. pressbooks.publumenlearning.com
Bioisosteric Replacement: Key functional groups can be replaced with other groups that have similar steric and electronic properties (bioisosteres). For example, the amide bond could be replaced with a reverse amide or an ester, or the 4-amino group could be replaced with a hydroxyl group, to investigate the importance of specific hydrogen bonding patterns.
Conformational Constraint: Introducing cyclic structures or rigid linkers can reduce the conformational flexibility of the molecule, potentially leading to higher affinity by pre-organizing the pharmacophoric features in their bioactive conformation. nih.gov
The following table presents a hypothetical pharmacophore model for a generic benzamide inhibitor and suggests potential analog designs.
| Pharmacophoric Feature | Potential Interaction | Analog Design Strategy |
| Aromatic Ring | π-stacking, hydrophobic interactions | Introduce electron-donating or -withdrawing groups to modify π-electron density. |
| Amide Carbonyl (H-bond acceptor) | Hydrogen bond with a donor on the target | Replace with other H-bond acceptors (e.g., sulfone). |
| Amide NH (H-bond donor) | Hydrogen bond with an acceptor on the target | Replace with other H-bond donors (e.g., thioamide). |
| 4-Amino Group (H-bond donor) | Hydrogen bond with an acceptor on the target | Replace with other H-bond donors (e.g., hydroxyl) or remove to assess importance. |
| N-Ethyl Group (Hydrophobic) | Interaction with a hydrophobic pocket | Vary alkyl chain length (methyl, propyl) or introduce branching (isopropyl). |
| 3-Methyl Group (Hydrophobic) | Interaction with a hydrophobic pocket | Replace with other small alkyl or halogen groups to probe steric and electronic requirements. |
By systematically applying these analog design strategies, researchers can explore the structure-activity relationship of this compound derivatives and develop new compounds with improved potency, selectivity, and pharmacokinetic properties.
Preclinical Research Models for Functional Evaluation of Benzamide Compounds Excluding Human Clinical Data
In Vitro Cell-Based Assays for Biological Activity Profiling
In vitro cell-based assays are fundamental tools for the initial screening and characterization of a compound's biological activity. These assays provide a controlled environment to study the effects of a compound on specific cellular processes and pathways. For a compound like 4-amino-N-ethyl-3-methylbenzamide, a variety of cell-based assays could be utilized to explore potential therapeutic applications, drawing parallels from research on other benzamide (B126) derivatives.
For instance, studies on novel 4-methylbenzamide (B193301) derivatives have utilized cancer cell lines to investigate their potential as anticancer agents. nih.gov Assays to determine the half-maximal inhibitory concentration (IC50) are commonly performed on a panel of cancer cell lines to assess the compound's cytotoxic or cytostatic effects. nih.gov For example, certain 4-methylbenzamide derivatives have shown significant inhibitory activity against cell lines such as K562 (chronic myelogenous leukemia) and HL-60 (acute promyelocytic leukemia). nih.gov
Furthermore, cell-based assays can elucidate the mechanism of action. Techniques like flow cytometry can be used to analyze the cell cycle and determine if a compound induces apoptosis (programmed cell death). nih.gov For example, some active 4-methylbenzamide compounds have been shown to cause cell cycle arrest at the G2/M phase, thereby preventing cell division. nih.gov
The following interactive table summarizes representative data from in vitro studies on analogous benzamide compounds, illustrating the type of information that would be sought for this compound.
| Compound Analogue | Cell Line | Assay Type | Endpoint Measured | Result | Reference |
| 4-Methylbenzamide Derivative 7 | K562 | Cytotoxicity | IC50 | 2.27 µM | nih.gov |
| 4-Methylbenzamide Derivative 7 | HL-60 | Cytotoxicity | IC50 | 1.42 µM | nih.gov |
| 4-Methylbenzamide Derivative 10 | K562 | Cytotoxicity | IC50 | 2.53 µM | nih.gov |
| 4-Methylbenzamide Derivative 10 | HL-60 | Cytotoxicity | IC50 | 1.52 µM | nih.gov |
| 4-Methylbenzamide Derivatives 7 & 10 | OKP-GS | Cell Cycle Analysis | Cell Cycle Arrest | G2/M Phase Arrest | nih.gov |
Beyond cancer, other potential activities could be explored. For example, the structural similarity to compounds like procainamide, which has antibacterial properties, suggests that antibacterial assays against various bacterial strains could be relevant. nih.gov
In Vivo Animal Models for Investigating Biological Effects
Following in vitro characterization, in vivo animal models are employed to understand the biological effects of a compound in a whole organism. The choice of model depends on the anticipated therapeutic application.
While many benzamides are not primarily investigated for hemostatic effects, the mouse tail-bleeding model is a standard preclinical assay to assess a compound's influence on bleeding and thrombosis. nih.govnih.gov This model is particularly relevant for evaluating potential anti-thrombotic agents. nih.gov The assay involves a standardized tail tip amputation in anesthetized mice, followed by the measurement of bleeding time and/or total blood loss. nih.gov Modifications to the standard protocol, such as immersing the tail in Drabkin's reagent, allow for a more sensitive quantification of hemoglobin release, providing a detailed pattern of bleeding and rebleeding episodes. nih.gov This model helps to identify compounds that may either promote or inhibit blood clotting.
A significant application for certain benzamide derivatives, most notably N,N-diethyl-3-methylbenzamide (DEET), is insect repellency. nih.govresearchgate.netnih.gov Various assays using the Aedes aegypti mosquito, a primary vector for diseases like dengue fever, are used to evaluate the repellent efficacy of new compounds. nih.govfrontiersin.org
One common method is the in vitro membrane blood-feeding system. nih.gov In this setup, a membrane treated with the test compound is placed over a source of blood or an artificial attractant, and the number of mosquitoes that land and attempt to feed is recorded. researchgate.net This allows for the determination of the effective concentration of a repellent. nih.gov Another approach is the "arm-in-cage" test, where a treated arm is exposed to a cage of mosquitoes, and the number of landings or bites is counted over a specific period. nih.gov
The following table presents hypothetical data that could be generated for this compound in a mosquito repellency assay, based on findings for DEET analogues.
| Compound | Mosquito Species | Assay Type | Endpoint | Finding | Reference |
| This compound (Hypothetical) | Aedes aegypti | In Vitro Membrane Feeding | Repellency Rate | To be determined | N/A |
| DEET Analogue | Aedes aegypti | In Vitro Membrane Feeding | Effective Concentration | Comparable to DEET | nih.gov |
| DEET Analogue | Anopheles stephensi | In Vitro Membrane Feeding | Effective Concentration | Slightly more effective than DEET | nih.gov |
Pharmacodynamic Studies in Preclinical Models (Excluding Pharmacokinetics)
Pharmacodynamic (PD) studies focus on what a drug does to the body, investigating the biochemical and physiological effects of the compound and its mechanism of action. In preclinical models, these studies are crucial for establishing a dose-response relationship and understanding the target engagement of the compound.
For a compound like this compound, PD studies would be tailored to the findings from the in vitro and in vivo assays. If in vitro assays suggest an anticancer effect, PD studies in tumor-bearing animal models would involve measuring tumor growth inhibition over time following compound administration. This could also include the analysis of biomarkers from tumor tissue to confirm that the compound is hitting its intended molecular target. For example, if a compound is found to inhibit a specific protein kinase, PD studies would measure the level of phosphorylation of that kinase in the tumor tissue. nih.gov
In the context of repellency, PD studies might involve observing mosquito behavior in more detail, such as tracking flight patterns in a wind tunnel to understand how the compound disrupts host-seeking behavior. nih.gov Electrophysiological studies on mosquito antennae could also be conducted to determine if the compound interacts with specific olfactory receptors.
These preclinical models and studies provide a foundational understanding of a compound's biological profile, which is essential before any consideration for human clinical trials. The evaluation of this compound would likely follow a similar path, leveraging these established methodologies to uncover its potential therapeutic value.
Applications of Benzamide Derivatives in Specialized Academic Research
Development of Functional Materials and Coatings
The exploration of benzamide (B126) derivatives for creating functional materials, particularly those with repellent properties, is an active area of research. While much of the literature focuses on N,N-diethyl-m-toluamide (DEET), the underlying principles are applicable to structurally similar compounds like 4-amino-N-ethyl-3-methylbenzamide. The goal is to impart desired functionalities, such as insect repellency, onto textiles, thereby creating materials that offer protection beyond their basic use.
One innovative approach involves the chemical modification of fabrics. Research has demonstrated the successful incorporation of benzamide derivatives into textiles to create mosquito-repellent fabrics. For instance, a derivative of DEET, 4-amino-N,N-diethyl-3-methylbenzamide, has been used to synthesize a reactive dye that chemically binds to nylon fibers. researchgate.netresearchgate.net This process involves the diazotization of the amino group on the benzamide derivative, which is then coupled with a reactive component suitable for dyeing. The resulting functionalized textile exhibits significant mosquito repellency. researchgate.net Although specific studies on this compound for this exact application are not widely published, its structural similarity suggests its potential as a candidate for similar functionalization of textiles.
The effectiveness of such functional coatings is often evaluated by the level and durability of the imparted property. For example, textiles treated with a DEET-derivative dye have shown up to 100% mosquito repellency, with the effect being retained to a significant degree even after multiple washes. researchgate.net This durability is a key advantage of covalently bonding the functional molecule to the fabric over simple surface treatments.
Design of Reactive Dyes and Pigments from Benzamide Scaffolds
The aromatic nature of the benzamide scaffold, coupled with the reactive potential of the amino group, makes compounds like this compound valuable as intermediates in the synthesis of dyes and pigments. The amino group can be readily diazotized and then coupled with various aromatic compounds to produce a wide range of colors.
For example, the related compound 3-Amino-4-methylbenzamide is a known precursor in the synthesis of Pigment Red 267 and Pigment Red 268. This highlights the general utility of aminobenzamides in the pigment industry. The synthesis of reactive dyes, which form a covalent bond with the substrate (e.g., textile fibers), is a particularly important application. A reactive dye based on a derivative of DEET (4-amino-N,N-diethyl-3-methylbenzamide) has been synthesized and successfully applied to nylon fabric. researchgate.netresearchgate.net This process typically involves reacting the aminobenzamide derivative with a molecule containing a reactive group, such as a triazine, which can then form a permanent bond with the hydroxyl or amino groups of the textile fibers.
The resulting reactive dyes can offer more than just coloration. As mentioned in the previous section, these dyes can also impart additional functionalities, such as insect repellency, creating multifunctional textiles. researchgate.net The specific shade and properties of the resulting dye depend on the precise chemical structure of the benzamide precursor and the coupling components used.
Use as Intermediate Compounds in the Synthesis of Complex Organic Molecules
In the realm of organic synthesis, benzamide derivatives serve as crucial intermediate compounds for the construction of more complex molecular architectures. The functional groups present on this compound—the aromatic ring, the amino group, and the amide linkage—provide multiple reaction sites for further chemical transformations.
The amino group can be a starting point for a variety of reactions, including diazotization followed by substitution, acylation, and alkylation, allowing for the introduction of diverse functionalities. The amide bond itself can be hydrolyzed under certain conditions to yield the corresponding carboxylic acid and amine, or it can be a site for other chemical modifications.
While specific, multi-step syntheses that explicitly use this compound as a key intermediate are not extensively documented in readily available literature, the general role of benzamides as versatile intermediates is well-established. For instance, various benzamide derivatives are used in the synthesis of pharmaceuticals and other biologically active molecules. The strategic placement of substituents on the benzene (B151609) ring and the amide nitrogen allows for the fine-tuning of the molecule's properties and its subsequent reactivity in a synthetic pathway. The classification of the related 4-amino-N,N-diethyl-3-methylbenzamide as an "intermediate" by chemical suppliers further underscores the role of such compounds in the broader landscape of organic synthesis.
Future Research Directions and Unexplored Avenues for 4 Amino N Ethyl 3 Methylbenzamide
Exploration of Novel Synthetic Pathways
The future of 4-amino-N-ethyl-3-methylbenzamide in various applications is intrinsically linked to the development of efficient and sustainable synthetic methodologies. While standard amidation reactions are likely applicable, future research could focus on more innovative and green approaches.
One promising avenue is the exploration of catalytic oxidative coupling reactions. For instance, the synthesis of the related compound N,N-diethyl-3-methylbenzamide has been achieved with excellent yield and conversion rates using a copper-based metal-organic framework. mdpi.com This approach, which can be classified as an excellent synthesis based on green metrics like atom economy and reaction mass efficiency, could be adapted for this compound. mdpi.com
Another area for exploration is the use of "green chemistry" principles, such as ion-associate reactions in aqueous media at room temperature. The synthesis of a procainamide-tetraphenylborate complex via such a method highlights the potential for developing environmentally benign synthetic routes for related benzamide (B126) structures. researchgate.netmdpi.com
Future synthetic research could also investigate microwave-assisted synthesis, which has been successfully employed in the preparation of N-benzylidene derivatives of related heterocyclic systems, often leading to reduced reaction times and improved yields. nih.gov
Advanced Computational Modeling for Mechanism Elucidation
Advanced computational modeling offers a powerful, non-invasive tool to predict the properties and potential biological interactions of this compound. Future research should leverage these techniques to elucidate its mechanism of action at a molecular level.
Density Functional Theory (DFT) calculations, which have been used to study the electronic and geometric properties of the related procainamide-tetraphenylborate complex, could be applied to this compound. researchgate.netmdpi.comnih.gov Such studies can determine parameters like the HOMO-LUMO energy gap, which provides insights into the compound's stability and reactivity. researchgate.net
Molecular docking studies are another critical area for future computational research. By modeling the interaction of this compound with the active sites of various enzymes and receptors, potential biological targets can be identified. For example, docking studies have been instrumental in investigating the binding patterns of 4-amino-3-chloro benzoate (B1203000) ester derivatives to the epidermal growth factor receptor (EGFR). nih.gov
Furthermore, Time-Dependent DFT (TD-DFT) could be used to predict the electronic absorption spectra of this compound and its derivatives, aiding in their characterization and understanding of their electronic transitions. mdpi.com
Identification of New Biological Targets
A significant area of future research will be the identification of novel biological targets for this compound. While its direct biological activity is not well-established, the aminobenzamide scaffold is a known pharmacophore.
One potential avenue is the investigation of its activity as an enzyme inhibitor. For instance, novel N-substituted aminobenzamide derivatives have been synthesized and evaluated for their ability to target the dipeptidyl peptidase-IV (DPP-IV) enzyme. nih.gov Similarly, derivatives of 4-amino-3-chloro benzoate have been explored as inhibitors of EGFR tyrosine kinase. nih.gov Future screening of this compound against a panel of kinases and other enzymes could reveal unexpected inhibitory activities.
Another area of interest is its potential as an antimicrobial agent. A complex of the related compound, 4-amino-N-[2-(diethylamino)ethyl]benzamide (procainamide), has demonstrated activity against Gram-positive bacteria and yeast. nih.gov Screening this compound and its derivatives against a broad spectrum of microbial pathogens could uncover new therapeutic leads.
Design and Synthesis of Chemically Diverse Derivatives with Enhanced Specificity
The core structure of this compound is ripe for chemical modification to generate a library of derivatives with potentially enhanced specificity and activity.
Future research should focus on creating derivatives by modifying the amino and ethylamide groups. For example, the synthesis of N-benzylidene derivatives has been shown to be a viable strategy for creating chemical diversity in related chromeno[2,3-d]pyrimidine systems. nih.gov This could involve the condensation of the amino group of this compound with various aromatic aldehydes. nih.gov
Another approach is the synthesis of more complex N-substituted derivatives. Research on aminobenzamides has demonstrated the successful synthesis of derivatives by reacting the amino group with α-haloketones. nih.gov This strategy could be applied to this compound to generate a range of novel compounds for biological screening.
The table below illustrates potential diversification points on the parent molecule:
| Modification Site | Potential Modifying Groups | Desired Outcome |
| 4-Amino Group | Aromatic aldehydes, α-haloketones, sulfonyl chlorides | Enhanced binding affinity, altered solubility, new biological activities |
| N-ethyl Group | Alkyl chains of varying lengths, cyclic amines, aromatic rings | Improved pharmacokinetic properties, modulation of target specificity |
| Benzene (B151609) Ring | Halogens, nitro groups, hydroxyl groups | Altered electronic properties, introduction of new hydrogen bonding sites |
Investigation into Unconventional Biological Activities
Beyond traditional therapeutic targets, future research could explore unconventional biological activities of this compound and its derivatives.
One intriguing possibility is its potential as an insect repellent. The structurally similar compound, N,N-diethyl-3-methylbenzamide (DEET), is a widely used insect repellent. researchgate.net Investigating the mosquito repellent properties of this compound could lead to the development of new active ingredients for pest control.
Another unconventional area to explore is its potential role in modulating DNA structure and function. The related pyrroleamidine antibiotic, distamycin A, is known to interact with DNA-AT sequences. nih.gov Given that a derivative of 3-methyl-4-aminobenzoic acid is a precursor to distamycin derivatives, it is plausible that this compound could be a scaffold for new DNA-binding agents. nih.gov
Application in Emerging Fields of Chemical Biology and Materials Science
The unique chemical properties of this compound could be harnessed for applications in the burgeoning fields of chemical biology and materials science.
In chemical biology, derivatives of this compound could be developed as chemical probes to study biological processes. For example, by attaching a fluorescent tag or a reactive group, these molecules could be used to label and identify specific proteins or cellular compartments.
In materials science, there is potential to incorporate this compound into functional polymers and textiles. Research has been conducted on creating functional textile coatings with sustained release of the related compound DEET. researchgate.net Similar approaches could be used to develop materials with embedded this compound for applications such as antimicrobial fabrics or textiles with insect-repellent properties. researchgate.net The formation of ion-associate complexes, as demonstrated with procainamide, also suggests possibilities for creating novel materials with unique physicochemical properties. researchgate.netmdpi.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
